

The Original Synthesis of Phenocoll: A Technical Guide

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Compound of Interest

Compound Name: *Phenocoll*

Cat. No.: *B093605*

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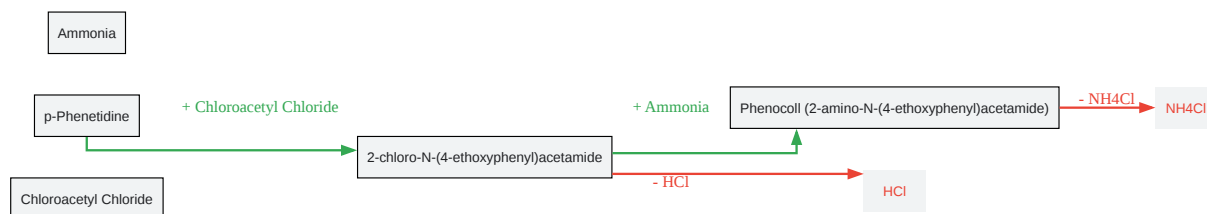
This document provides a detailed overview of the original synthesis pathway for **Phenocoll**, a derivative of phenetidine first introduced as an antipyretic and analgesic. The synthesis is a classic example of amine acylation followed by nucleophilic substitution, reflecting the foundational chemical strategies of the late 19th and early 20th centuries.

I. Synthesis Pathway

The original synthesis of **Phenocoll**, chemically known as 2-amino-N-(4-ethoxyphenyl)acetamide, is a two-step process.^[1] The synthesis commences with the acylation of p-phenetidine (4-ethoxyaniline) using chloroacetyl chloride to form an intermediate, 2-chloro-N-(4-ethoxyphenyl)acetamide. This intermediate is then subjected to amination, where the chlorine atom is displaced by an amino group to yield the final product, **Phenocoll**.

The overall reaction can be summarized as follows:

- **Acylation:** p-Phenetidine reacts with chloroacetyl chloride to form 2-chloro-N-(4-ethoxyphenyl)acetamide and hydrochloric acid.
- **Amination:** The chloro-intermediate reacts with ammonia to produce **Phenocoll** (2-amino-N-(4-ethoxyphenyl)acetamide) and ammonium chloride.



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Figure 1. The original two-step synthesis pathway of **Phenocoll**.

II. Experimental Protocols

The following protocols are based on established methodologies for the reactions involved in the synthesis of **Phenocoll**.

Step 1: Synthesis of 2-chloro-N-(4-ethoxyphenyl)acetamide

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve p-phenetidine in a suitable inert solvent such as diethyl ether or tetrahydrofuran (THF).
- **Acylation:** Cool the solution in an ice bath to 0-5 °C. Add chloroacetyl chloride dropwise from the dropping funnel to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C. The addition of a weak base like sodium acetate can be used to neutralize the hydrochloric acid formed during the reaction.^[2]
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Isolation:** Upon completion, the reaction mixture is poured into cold water to precipitate the product. The solid is collected by vacuum filtration, washed with cold water to

remove any remaining salts, and dried. The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of **Phenocoll** (2-amino-N-(4-ethoxyphenyl)acetamide)

- **Reaction Setup:** Place the dried 2-chloro-N-(4-ethoxyphenyl)acetamide in a sealed pressure vessel with an excess of aqueous or alcoholic ammonia.
- **Amination:** Heat the mixture to 100-120 °C for several hours. The progress of the reaction can be monitored by TLC.
- **Work-up and Isolation:** After the reaction is complete, cool the vessel to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then treated with a dilute base to neutralize any ammonium chloride and free the **Phenocoll** base. The product can be extracted with an organic solvent and purified by recrystallization. For the hydrochloride salt, the free base is dissolved in a suitable solvent and treated with hydrochloric acid.

III. Data Presentation

The following table summarizes the key quantitative data for the reactants and products in the synthesis of **Phenocoll**. Molar masses are provided for stoichiometric calculations.

Compound	Molecular Formula	Molar Mass (g/mol)
p-Phenetidine	C ₈ H ₁₁ NO	137.18
Chloroacetyl chloride	C ₂ H ₂ Cl ₂ O	112.94
2-chloro-N-(4-ethoxyphenyl)acetamide	C ₁₀ H ₁₂ ClNO ₂	213.66
Phenocoll	C ₁₀ H ₁₄ N ₂ O ₂	194.23
Phenocoll Hydrochloride	C ₁₀ H ₁₅ ClN ₂ O ₂	230.69 ^[1]

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References

- 1. Phenocoll hydrochloride | C₁₀H₁₅ClN₂O₂ | CID 45792460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-p-acetophenetidine synthesis - chemicalbook [chemicalbook.com]
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